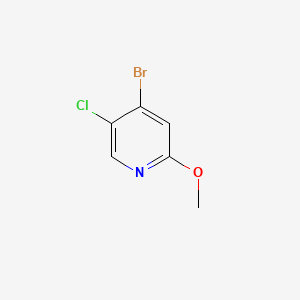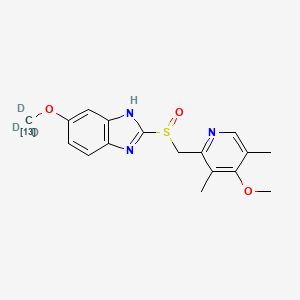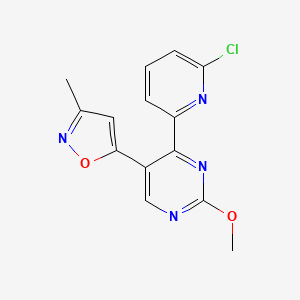
3-Ethynyl-3-methyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-3-methyloxetane is a chemical compound with the molecular formula C6H8O. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-methyloxetane typically involves the reaction of 3-methyloxetan-3-ol with an ethynylating agent. One common method is the use of ethynylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethynyl-3-methyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.
Major Products Formed:
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of oxetane.
Substitution: Substituted oxetanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-3-methyloxetane has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyoxetanes, which are valuable for their adhesive properties and potential use in coatings and sealants.
Materials Science: The compound is explored for its potential in creating advanced materials with unique mechanical and thermal properties.
Biological Research:
Industrial Applications: Used in the production of specialty chemicals and as intermediates in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Ethynyl-3-methyloxetane involves its ability to undergo ring-opening polymerization, leading to the formation of polyoxetanes. These polymers exhibit unique properties due to the presence of the oxetane ring, which imparts rigidity and stability to the polymer chain. The ethynyl group can also participate in various chemical reactions, allowing for further functionalization and modification of the polymer .
Vergleich Mit ähnlichen Verbindungen
3-Methyloxetane: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethyl-3-methyloxetane: Similar structure but with an ethyl group instead of an ethynyl group, leading to different chemical properties.
3-Hydroxymethyl-3-methyloxetane: Contains a hydroxymethyl group, making it more reactive in certain chemical reactions.
Uniqueness: 3-Ethynyl-3-methyloxetane is unique due to the presence of the ethynyl group, which provides additional reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound in both academic research and industrial applications .
Eigenschaften
IUPAC Name |
3-ethynyl-3-methyloxetane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-3-6(2)4-7-5-6/h1H,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMBEVUFBLJCBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855901 |
Source


|
| Record name | 3-Ethynyl-3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290541-27-3 |
Source


|
| Record name | 3-Ethynyl-3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B572355.png)
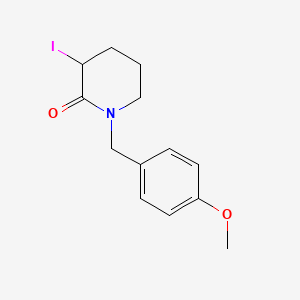
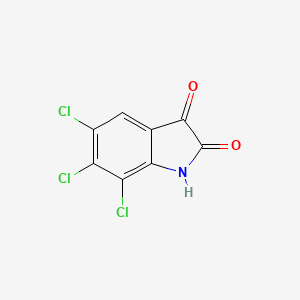

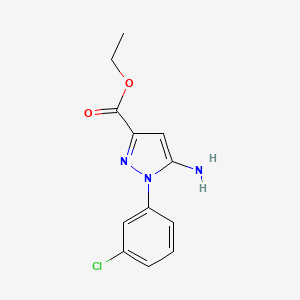
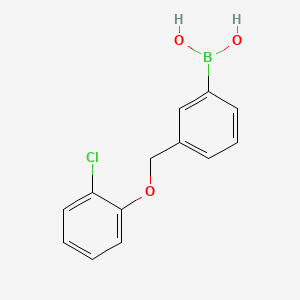
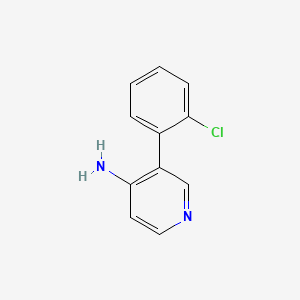
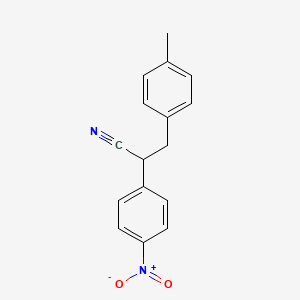
![1H-Pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B572370.png)
